molecular formula C12H20O2 B14524480 Cyclooctanone, 2-(3-oxobutyl)- CAS No. 62491-73-0

Cyclooctanone, 2-(3-oxobutyl)-

Cat. No.: B14524480
CAS No.: 62491-73-0
M. Wt: 196.29 g/mol
InChI Key: MBDKYVFXXFLKHB-UHFFFAOYSA-N
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Description

Cyclooctanone, 2-(3-oxobutyl)- is an organic compound classified as a cyclic ketone. It features an eight-membered carbon ring with a carbonyl functional group and an additional 3-oxobutyl substituent. This compound is part of the cycloalkanone family, which is known for its unique chemical properties and applications in various fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

Cyclooctanone, 2-(3-oxobutyl)- can be synthesized through several methods. One common approach involves the oxidation of cyclooctanol using oxidizing agents such as potassium permanganate or chromium trioxide . Another method includes the samarium (II) iodide-mediated intramolecular aldol cyclization of ω-oxiranyl keto octanal . These methods typically require controlled reaction conditions to ensure high yield and purity.

Industrial Production Methods

In industrial settings, the production of cyclooctanone, 2-(3-oxobutyl)- often involves large-scale oxidation processes. The use of robust oxidizing agents and efficient reaction setups ensures the scalability of the production process. Additionally, the implementation of safety measures and waste management practices is crucial to minimize environmental impact.

Chemical Reactions Analysis

Types of Reactions

Cyclooctanone, 2-(3-oxobutyl)- undergoes various chemical reactions, including:

    Oxidation: Conversion to corresponding carboxylic acids or other oxidized products.

    Reduction: Formation of alcohols or other reduced derivatives.

    Substitution: Introduction of different substituents at specific positions on the ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

    Substitution: Halogenating agents, nucleophiles, and electrophiles under appropriate conditions.

Major Products Formed

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of cyclooctanone, 2-(3-oxobutyl)-

Scientific Research Applications

Cyclooctanone, 2-(3-oxobutyl)- has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of cyclooctanone, 2-(3-oxobutyl)- involves its interaction with specific molecular targets and pathways. As a cyclic ketone, it can undergo nucleophilic addition reactions, forming intermediates that interact with various enzymes and receptors. These interactions can lead to changes in cellular processes and biochemical pathways, contributing to its observed effects .

Comparison with Similar Compounds

Cyclooctanone, 2-(3-oxobutyl)- can be compared with other similar compounds, such as:

    Cyclohexanone: A six-membered cyclic ketone with similar chemical properties but different reactivity due to ring size.

    Cyclooctanone: The parent compound without the 3-oxobutyl substituent, exhibiting different chemical behavior.

    Cyclododecanone: A twelve-membered cyclic ketone with distinct physical and chemical properties.

Properties

CAS No.

62491-73-0

Molecular Formula

C12H20O2

Molecular Weight

196.29 g/mol

IUPAC Name

2-(3-oxobutyl)cyclooctan-1-one

InChI

InChI=1S/C12H20O2/c1-10(13)8-9-11-6-4-2-3-5-7-12(11)14/h11H,2-9H2,1H3

InChI Key

MBDKYVFXXFLKHB-UHFFFAOYSA-N

Canonical SMILES

CC(=O)CCC1CCCCCCC1=O

Origin of Product

United States

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